molecular formula C6H8N2S B1590797 5,6-Dimethylpyrimidine-2(1H)-thione CAS No. 64942-98-9

5,6-Dimethylpyrimidine-2(1H)-thione

Cat. No. B1590797
CAS RN: 64942-98-9
M. Wt: 140.21 g/mol
InChI Key: IVYAMTGRPUIBAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dimethylpyrimidine-2(1H)-thione (DMPT) is an organosulfur compound that is widely used in synthetic organic chemistry. It is a versatile reagent that can be used in a variety of reactions, such as the synthesis of heterocyclic compounds, amino acids, and peptides. DMPT is also a useful tool for the synthesis of biologically active compounds and drug molecules. In addition to its use in organic synthesis, DMPT has been studied for its potential applications in the areas of medicinal chemistry, biochemistry, and physiology.

Scientific Research Applications

Cancer Research

5,6-Dimethylpyrimidine-2(1H)-thione: has been utilized in the synthesis of compounds with potential anti-cancer properties. It serves as a precursor in the preparation of 1-hydroxy-5,6-dimethyl-1H-pyrimidine-2,4-dione , which is involved in the treatment of melanoma and resistant chronic myelocytic leukemia . The compound’s role in inhibiting DNA synthesis makes it a valuable asset in cancer pharmacology.

properties

IUPAC Name

5,6-dimethyl-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c1-4-3-7-6(9)8-5(4)2/h3H,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYAMTGRPUIBAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=S)N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50551234
Record name 5,6-Dimethylpyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethylpyrimidine-2(1H)-thione

CAS RN

64942-98-9
Record name 5,6-Dimethylpyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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